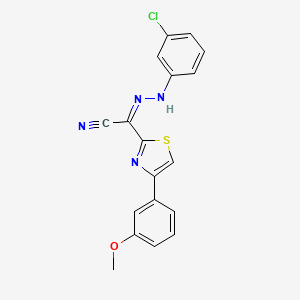![molecular formula C20H20N6O2 B2465602 N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid CAS No. 2034460-84-7](/img/structure/B2465602.png)
N-(2-(1-Ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic molecule with unique structural attributes. This compound integrates multiple functional groups, making it an interesting subject for various scientific research fields, particularly in medicinal chemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: : As a precursor in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in modulating biological pathways.
Medicine: : Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: : Utilized in the development of novel materials and chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps.
Formation of the pyrrolo[2,3-c]pyridinone core: : This could be achieved through cyclization reactions of suitable pyridine and pyrrole derivatives.
Introduction of the ethyl group: : Alkylation reactions may be used to introduce the ethyl group at the desired position.
Formation of the 1,2,3-triazole ring: : Typically accomplished via a click reaction (cycloaddition) between an azide and an alkyne.
Amidation: : Finally, the phenyl-2H-1,2,3-triazole-4-carboxylic acid derivative can be converted to the carboxamide via standard peptide coupling methods.
Industrial Production Methods
For large-scale production, optimizing reaction conditions to increase yield and purity while reducing costs is crucial. Continuous flow chemistry might be employed to achieve these goals, ensuring consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation and Reduction: : Affecting the pyridinone and triazole rings.
Substitution: : Particularly nucleophilic substitutions on the pyridine ring.
Hydrolysis: : The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Alkyl halides, Grignard reagents for substitutions.
Acid/Base catalysts: : Sulfuric acid, sodium hydroxide for hydrolysis.
Major Products
The primary products depend on the specific conditions and reagents used but typically include various oxidized, reduced, or substituted derivatives of the original compound.
Wirkmechanismus
The mechanism by which this compound exerts its effects largely depends on its interaction with molecular targets. In biological systems, it may bind to specific receptors or enzymes, altering their activity and thereby modulating various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other compounds with similar structures, such as N-ethylpyrrolo[2,3-c]pyridines or triazole derivatives, N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
List of Similar Compounds
N-ethylpyrrolo[2,3-c]pyridines
Phenyl-2H-1,2,3-triazoles
Pyridine derivatives
Carboxamides
Eigenschaften
IUPAC Name |
N-[2-(1-ethyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-2-24-11-8-15-9-12-25(20(28)18(15)24)13-10-21-19(27)17-14-22-26(23-17)16-6-4-3-5-7-16/h3-9,11-12,14H,2,10,13H2,1H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRLAATWLXMYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-3-buten-2-one](/img/structure/B2465519.png)
![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-[(4-METHOXYPHENYL)SULFANYL]ACETAMIDE HYDROCHLORIDE](/img/structure/B2465522.png)
![N-(4-fluoro-2-methylphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2465524.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2465525.png)

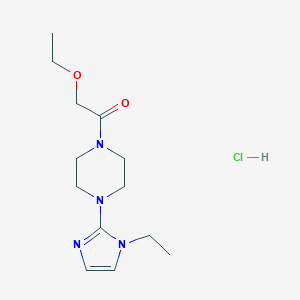

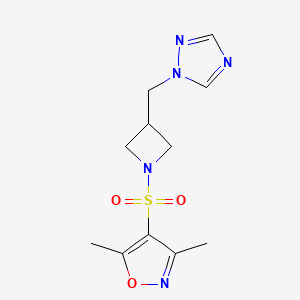
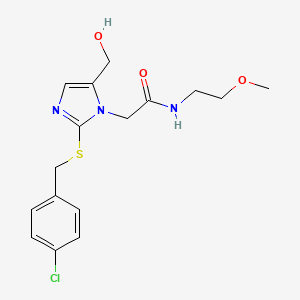
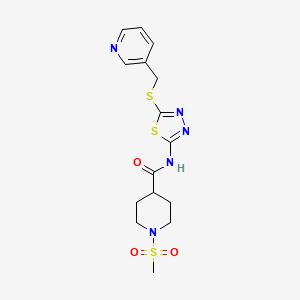
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)cyclopropanecarboxamide](/img/structure/B2465536.png)
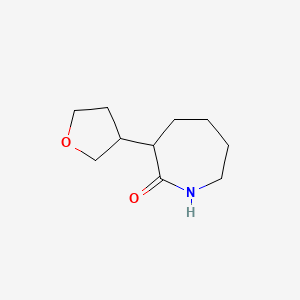
amine](/img/structure/B2465540.png)
